molecular formula C20H11ClN2O2S2 B299253 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B299253
M. Wt: 410.9 g/mol
InChI Key: JBYNKKWVONNKTB-BOPFTXTBSA-N
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Description

2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as CTB, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exerts its pharmacological effects through the inhibition of enzymes and proteins involved in various signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and chromatin remodeling. 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one also inhibits the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its high potency, specificity, and selectivity towards its target enzymes and proteins. Its synthetic nature also allows for easy modification and optimization of its pharmacological properties. However, the limitations of using 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its potential toxicity and lack of in vivo efficacy data.

Future Directions

Future research on 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one should focus on its in vivo efficacy and toxicity profiles, as well as its potential as a therapeutic agent in various diseases. Further optimization of its pharmacological properties and synthesis method may also lead to the development of more potent and effective 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives. Additionally, the identification of new target enzymes and proteins for 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one inhibition may expand its potential therapeutic applications.

Synthesis Methods

2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be synthesized through a multistep process involving the reaction of 4-chlorothiophenol with 2-furaldehyde, followed by the reaction of the resulting product with 2-aminobenzimidazole and thionyl chloride. The final product is obtained through the reaction of the intermediate product with 2-aminothiazole in the presence of an organic base. The synthesis method has been optimized through various modifications to improve the yield and purity of the product.

Scientific Research Applications

2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit the activity of certain enzymes and proteins involved in disease progression has made it a promising candidate for drug development.

properties

Product Name

2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Molecular Formula

C20H11ClN2O2S2

Molecular Weight

410.9 g/mol

IUPAC Name

(2Z)-2-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H11ClN2O2S2/c21-12-5-8-14(9-6-12)26-18-10-7-13(25-18)11-17-19(24)23-16-4-2-1-3-15(16)22-20(23)27-17/h1-11H/b17-11-

InChI Key

JBYNKKWVONNKTB-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)SC5=CC=C(C=C5)Cl)/S3

SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)SC5=CC=C(C=C5)Cl)S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)SC5=CC=C(C=C5)Cl)S3

Origin of Product

United States

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